4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile
Description
Properties
IUPAC Name |
4-[(3-hydroxypyrrolidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-7-10-1-3-11(4-2-10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOUQMPABXBVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.
Attachment of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic substitution reaction, where the pyrrolidine ring reacts with a benzonitrile derivative.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyl group and nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity.
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs. Pyrrolidine: Pyrazole-based analogs (e.g., ) exhibit distinct electronic properties due to aromatic nitrogen atoms, enhancing binding to targets like GLUT1.
- Triazole/Indole Hybrids : Triazole derivatives () and indole-containing analogs () are synthesized via click chemistry or photoredox catalysis, achieving high yields (73–90%). These compounds often prioritize aromatic stacking interactions in drug design.
- Thiazolidinone Derivatives: The thiazolidinone analog () demonstrates the impact of bulky substituents (e.g., trifluoromethyl) on solubility and target selectivity, contrasting with the parent compound’s simpler structure.
Key Observations :
- The parent compound’s synthesis is less documented, but similar benzonitrile-pyrrolidine hybrids (e.g., ) often involve reductive amination or nucleophilic substitution.
- High-yield methods (e.g., photoredox and click chemistry ) are favored for scalability, whereas azide-based routes () require careful handling due to safety concerns.
Pharmacological and Physicochemical Properties
Key Observations :
Physicochemical Data
*Predicted using Molinspiration or experimental data.
Biological Activity
4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzonitrile core substituted with a hydroxypyrrolidine moiety. Its molecular formula is C12H14N2O, and it is characterized by the presence of both aromatic and aliphatic components, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications in the pyrrolidine ring can enhance activity against pathogens.
Interaction with Receptors
The compound has been studied for its interactions with opioid receptors. In vitro assays have shown that it can modulate κ-opioid receptor activity, which is significant in pain management and addiction therapy . The binding affinity and selectivity of this compound compared to known antagonists have been evaluated, indicating potential therapeutic applications.
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The hydroxypyrrolidine moiety may facilitate binding to specific receptors, altering their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, suggesting that this compound might also exhibit enzyme inhibitory effects.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing promising results for further development as antimicrobial agents.
- Opioid Receptor Modulation : In a series of experiments evaluating the binding affinity to κ-opioid receptors, compounds based on this structure showed varying degrees of antagonist properties. The structure-activity relationship (SAR) studies indicated that modifications in the hydroxypyrrolidine group could enhance receptor selectivity and potency .
Data Summary Table
Q & A
Q. What synthetic strategies are employed for the preparation of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzonitrile core. A common approach includes:
- Step 1 : Alkylation of pyrrolidine derivatives (e.g., 3-hydroxypyrrolidine) with a benzonitrile-containing electrophile, such as 4-(bromomethyl)benzonitrile.
- Step 2 : Solvent selection (e.g., dimethylformamide or pyridine) to stabilize intermediates and minimize side reactions .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product with >95% purity .
Q. How is the structural identity of this compound validated?
A combination of analytical techniques is used:
- NMR Spectroscopy : and NMR confirm the presence of the hydroxypyrrolidine and benzonitrile moieties (e.g., δ ~3.5 ppm for pyrrolidine protons; δ ~110 ppm for nitrile carbon).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).
- X-ray Crystallography : For crystalline derivatives, SHELXL refinement resolves bond lengths and angles, with R-factors < 0.05 for high-quality datasets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Modification Sites :
- Pyrrolidine ring : Introduce substituents (e.g., fluorine, methyl) to alter steric/electronic effects.
- Benzonitrile group : Replace with bioisosteres (e.g., tetrazole) to modulate polarity.
- Assays :
- In vitro cytotoxicity : Test against cancer cell lines (e.g., HCT116) with IC values compared to reference compounds .
- Enzyme inhibition : Screen for interactions with kinases or GPCRs using fluorescence polarization assays.
Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?
- Challenges :
- Disorder in the pyrrolidine ring : Common due to rotational flexibility.
- Twinning : Observed in crystals with pseudo-symmetry.
- Solutions :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and anisotropic displacement parameters .
Q. How should contradictory bioactivity data between this compound and analogs be resolved?
- Hypothesis Testing :
- Purity verification : Re-analyze compounds via HPLC to rule out impurities (e.g., residual solvents).
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability .
- Statistical Analysis :
- Perform dose-response curves (n ≥ 3) with nonlinear regression to calculate EC confidence intervals.
- Use ANOVA to compare activity across derivatives (p < 0.05 threshold) .
Methodological Guidance
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- LogP/D solubility : Use Schrodinger’s QikProp or ACD/Labs Percepta for partition coefficient and solubility estimates.
- Toxicity : Employ Derek Nexus to flag structural alerts (e.g., nitrile group’s potential cyanide release).
- ADME : SwissADME predicts bioavailability and CYP450 interactions based on SMILES input .
Q. How can researchers mitigate decomposition of this compound during storage?
- Storage conditions :
- Temperature : -20°C under inert gas (argon) to prevent oxidation.
- Light protection : Use amber vials to avoid photodegradation.
- Stability monitoring :
- Periodic LC-MS analysis to detect degradation products (e.g., hydrolyzed nitrile to carboxylic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
